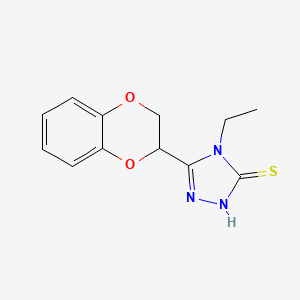
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a complex organic compound that features a unique combination of a benzodioxin ring and a triazole-thione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common approach starts with the preparation of the benzodioxin ring, which can be synthesized from catechol and ethylene glycol under acidic conditions . The triazole-thione moiety is then introduced through a cyclization reaction involving hydrazine and carbon disulfide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride
Substitution: Various nucleophiles under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted triazole derivatives
Scientific Research Applications
3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin ring can interact with hydrophobic pockets in proteins, while the triazole-thione moiety can form hydrogen bonds and coordinate with metal ions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin ring but lacks the triazole-thione moiety.
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propenoic acid: Contains a similar benzodioxin structure but differs in the functional groups attached.
1-(2,3-Dihydro-1,4-benzodioxin-2-yl)-N-methylethanamine: Another compound with a benzodioxin ring but different substituents.
Uniqueness
The uniqueness of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione lies in its combination of a benzodioxin ring and a triazole-thione moiety, which imparts distinct chemical and biological properties . This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H13N3O2S |
|---|---|
Molecular Weight |
263.32 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H13N3O2S/c1-2-15-11(13-14-12(15)18)10-7-16-8-5-3-4-6-9(8)17-10/h3-6,10H,2,7H2,1H3,(H,14,18) |
InChI Key |
PPWKEJOKXQQCFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Chloro-2-methylphenyl)-2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B14986116.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-propoxybenzamide](/img/structure/B14986120.png)
![N-benzyl-2-((5,9-dimethyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B14986131.png)
![Prop-2-en-1-yl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14986134.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B14986147.png)
![N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3,4-dimethylbenzamide](/img/structure/B14986149.png)
![N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B14986154.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B14986162.png)
![2-(3,4-Dimethylphenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B14986168.png)
![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pentanamide](/img/structure/B14986180.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]butanamide](/img/structure/B14986185.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14986203.png)
![2-(2,3-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B14986205.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B14986212.png)
